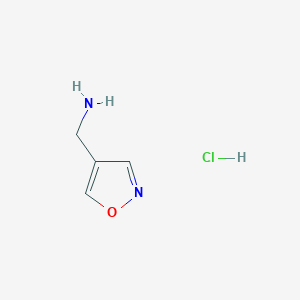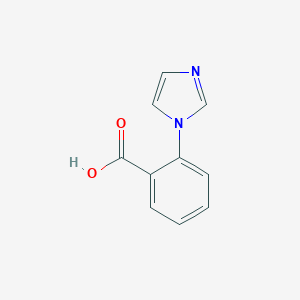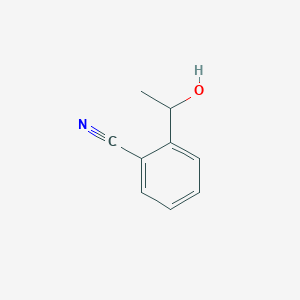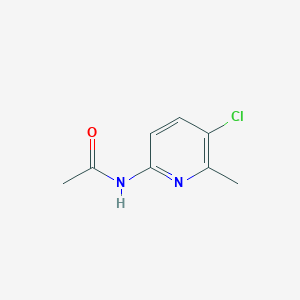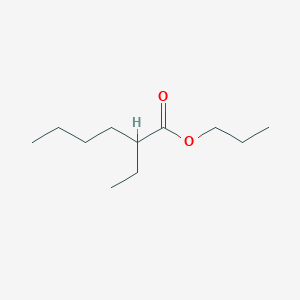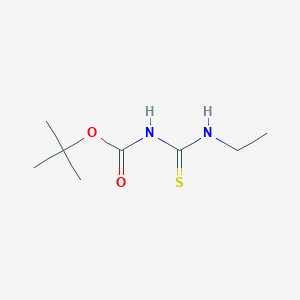
Omiloxetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Omiloxetine is a selective serotonin reuptake inhibitor (SSRI) that is commonly used in the treatment of depression and anxiety disorders. It is a potent inhibitor of the serotonin transporter, which increases the levels of serotonin in the brain. Omiloxetine has been extensively studied in laboratory experiments to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
Omiloxetine works by inhibiting the serotonin transporter, which increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the levels of serotonin in the brain, omiloxetine helps to improve mood and reduce anxiety.
Efectos Bioquímicos Y Fisiológicos
Omiloxetine has several biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin in the brain, which helps to improve mood and reduce anxiety. Omiloxetine also has an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. It has been shown to reduce the levels of cortisol, a stress hormone, in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Omiloxetine has several advantages and limitations for laboratory experiments. One advantage is that it is a potent inhibitor of the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. However, one limitation is that it is not selective for the serotonin transporter, and can also inhibit other transporters such as the norepinephrine transporter.
Direcciones Futuras
There are several potential future directions for research on omiloxetine. One area of research is the development of more selective serotonin reuptake inhibitors that target specific subtypes of the serotonin transporter. Another area of research is the development of novel antidepressant drugs that target other neurotransmitter systems in the brain. Finally, there is a need for more research on the long-term effects of omiloxetine on the brain and body.
Métodos De Síntesis
Omiloxetine is synthesized through a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the use of several reagents, including 4-chlorobenzoic acid, 3-chloro-1,2-propanediol, and 1-methylpiperazine. The final product is obtained through a purification process that involves recrystallization and filtration.
Aplicaciones Científicas De Investigación
Omiloxetine has been extensively studied in laboratory experiments to understand its mechanism of action and potential therapeutic applications. Several studies have shown that omiloxetine is effective in the treatment of depression, anxiety disorders, and obsessive-compulsive disorder. Omiloxetine has also been studied for its potential use in the treatment of chronic pain and neuropathic pain.
Propiedades
Número CAS |
176894-09-0 |
|---|---|
Nombre del producto |
Omiloxetine |
Fórmula molecular |
C27H25F2NO4 |
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
2-[3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C27H25F2NO4/c28-21-5-1-18(2-6-21)24-11-12-30(15-25(31)19-3-7-22(29)8-4-19)14-20(24)16-32-23-9-10-26-27(13-23)34-17-33-26/h1-10,13,20,24H,11-12,14-17H2 |
Clave InChI |
FAHGZANUNVVDFL-HYBUGGRVSA-N |
SMILES isomérico |
C1CN(C[C@@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |
SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |
SMILES canónico |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC(=O)C5=CC=C(C=C5)F |
Otros números CAS |
176894-09-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



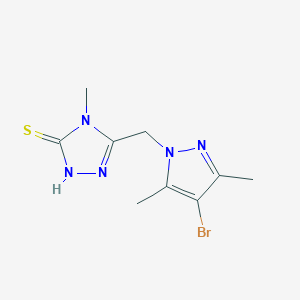
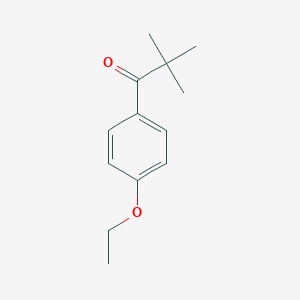
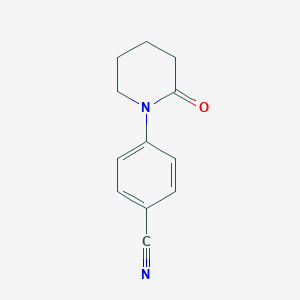
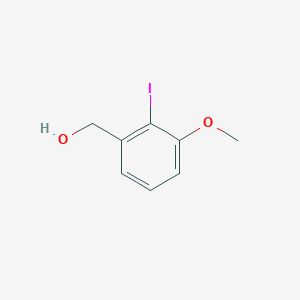

![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)
